molecular formula C12H10O4 B1593797 1,4-Phenylene diacrylate CAS No. 6729-79-9

1,4-Phenylene diacrylate

Cat. No. B1593797
CAS RN: 6729-79-9
M. Wt: 218.2 g/mol
InChI Key: JMMVHMOAIMOMOF-UHFFFAOYSA-N
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Description

1,4-Phenylene diacrylate is a rigid aromatic crosslinking monomer . It is a white crystalline solid and is used as a laboratory reagent and in the manufacture of substances .


Synthesis Analysis

The diacrylate and dimethacrylate were synthesized by reacting polypropylene glycol (PPG) with acrylic acid and methacrylic acid respectively using p-toluene sulfonic acid as a homogenous catalyst . The reaction was carried out in two steps .


Molecular Structure Analysis

The molecular formula of 1,4-Phenylene diacrylate is C12H10O4 . The molecular weight is 218.20500 . The molecule has a density of 1.161g/cm3 .


Physical And Chemical Properties Analysis

1,4-Phenylene diacrylate has a melting point of 88-89ºC and a boiling point of 352.6ºC at 760 mmHg . The flash point is 178.4ºC . It is a solid at room temperature .

Scientific Research Applications

Chromatography and Mass Spectrometry

1,4-Phenylene diacrylate is used in chromatography and mass spectrometry applications. It contributes to the efficiency and effectiveness of these applications, particularly in the measuring apparatus needed for chromatography .

Crosslinking Agent

This compound serves as a somewhat rigid crosslinker. The small spacer size can create a high density of crosslinking . This property makes it useful in various fields, including polymer science and material engineering.

Fluorescent Probe Synthesis

A novel near-infrared fluorescent probe, namely propane-2,2-diylbis (2- ((E)-2- (benzo [d]thiazol-2-yl)-2-cyanovinyl)-4,1-phenylene) diacrylate (BTA), was synthesized for selective detection of cysteine over other biologically significant amino acids . This highlights its potential in biochemistry and medical diagnostics.

Solid Electrolytes in Electrochemical Devices

1,4-Phenylene diacrylate-based ionogels have been synthesized and used as solid electrolytes in electrochemical devices . This application is significant in the field of energy storage and conversion.

Safety And Hazards

1,4-Phenylene diacrylate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

1,4-Phenylene diacrylate is used as a crosslinker in polymerization reactions . It is likely that future research will continue to explore its potential uses in various fields like pharmaceuticals, paints, column packing, optics, polymer additives, ion exchange resins, and rubbers .

properties

IUPAC Name

(4-prop-2-enoyloxyphenyl) prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-3-11(13)15-9-5-7-10(8-6-9)16-12(14)4-2/h3-8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMVHMOAIMOMOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC1=CC=C(C=C1)OC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50986481
Record name 1,4-Phenylene diprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50986481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Phenylene diacrylate

CAS RN

6729-79-9
Record name p-Phenylene diacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6729-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,4-Phenylene diacrylate
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Record name 1,4-Phenylene diprop-2-enoate
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Record name 1,4-phenylene diacrylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the typical applications of 1,4-Phenylene diacrylate in materials science?

A1: 1,4-Phenylene diacrylate is primarily used as a crosslinking agent in polymer chemistry. Due to its two reactive acrylate groups, it can react with other monomers to form robust polymer networks. For instance, it is used in the synthesis of monolithic columns for biopolymer chromatography [, ]. These columns are particularly useful for separating large biomolecules like proteins and peptides. Additionally, it plays a crucial role in the creation of ordered poly(amine thioether)s []. These polymers exhibit interesting properties like crystallinity, which can be influenced by the arrangement of the monomers during polymerization.

Q2: How does the structure of polymers synthesized with 1,4-Phenylene diacrylate influence their properties?

A2: The structure of 1,4-Phenylene diacrylate allows for the formation of either random or ordered polymers. Studies have shown that ordered poly(amine thioether)s, synthesized from 1,4-Phenylene diacrylate and 4-aminobenzenethiol, display different crystallinity compared to their randomly structured counterparts []. This control over polymer architecture allows for the fine-tuning of material properties, making them suitable for specific applications.

Q3: Can you elaborate on the use of 1,4-Phenylene diacrylate in the development of novel chromatographic materials?

A3: Researchers have successfully employed 1,4-Phenylene diacrylate in conjunction with naphthyl methacrylate to create a novel monolithic column for reversed-phase capillary electrochromatography []. This specific application leverages both the hydrophobic and π interactions facilitated by the aromatic rings of 1,4-Phenylene diacrylate within the monolithic structure. The resulting column demonstrates enhanced separation selectivity for a diverse range of analytes, including peptides and proteins, highlighting the potential of 1,4-Phenylene diacrylate in advanced separation science.

Q4: Are there any studies investigating the crystal structure of compounds containing 1,4-Phenylene diacrylate?

A4: Yes, research has explored the crystal structures of compounds containing 1,4-Phenylene diacrylate. One such study focused on hexamethylenediammonium 3,3'-(1,4-phenylene)diacrylate monohydrate []. The crystallographic analysis provided valuable insights into the spatial arrangement of the molecules within the crystal lattice. This information can be further utilized to understand the reactivity and potential applications of 1,4-Phenylene diacrylate-containing compounds in materials science.

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